2(5H)Furanone, 4-hydroxy-3-octyl-
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Overview
Description
2(5H)Furanone, 4-hydroxy-3-octyl- is a chemical compound belonging to the furanone family Furanones are known for their diverse biological activities and applications in various fields, including organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)Furanone, 4-hydroxy-3-octyl- typically involves the transformation of 2-oxocarboxylic acids, formylation or carboxylation of functionalized aromatic (heterocyclic) compounds, and synthetic modifications of furan derivatives . One common method involves the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .
Industrial Production Methods
Industrial production of this compound often relies on environmentally friendly methods, such as the reactions of commercially available furfural with hydrogen peroxide under various conditions . These methods are preferred due to their efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
2(5H)Furanone, 4-hydroxy-3-octyl- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, morpholine, piperidine hydrochlorides, and various catalysts such as carbon-supported noble metals .
Major Products Formed
The major products formed from these reactions include formic acid, maleic acid, phosgene, and various substituted hydrofuranones .
Scientific Research Applications
2(5H)Furanone, 4-hydroxy-3-octyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of biologically active compounds.
Biology: The compound has been studied for its potential antibacterial, antifungal, and antitumor activities.
Industry: It is used in the synthesis of flavor compounds and as a precursor for the production of various industrial chemicals
Mechanism of Action
The mechanism of action of 2(5H)Furanone, 4-hydroxy-3-octyl- involves its electrophilic carbon attached to the hydroxyl group, which enables its participation in various chemical reactions . The compound can inhibit quorum sensing in bacteria, thereby reducing their virulence and biofilm formation . This makes it a potential candidate for the development of new antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone:
5-Hydroxy-2(5H)-furanone: This compound is used in the synthesis of biologically active substances and has been studied for its antitumor and antibacterial activities
Uniqueness
2(5H)Furanone, 4-hydroxy-3-octyl- is unique due to its longer alkyl chain, which imparts different physicochemical properties and potential applications compared to its shorter-chain analogs. This structural variation can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
21053-91-8 |
---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
3-hydroxy-4-octyl-2H-furan-5-one |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-6-7-8-10-11(13)9-15-12(10)14/h13H,2-9H2,1H3 |
InChI Key |
XEWIJLZVIRYMIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(COC1=O)O |
Origin of Product |
United States |
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